molecular formula C24H19NO5 B11577936 N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2,4-dimethoxyaniline

N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2,4-dimethoxyaniline

Cat. No.: B11577936
M. Wt: 401.4 g/mol
InChI Key: PDLQDMWAWKRIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-IMINE is a complex organic compound that belongs to the class of chromen-imines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-IMINE typically involves the following steps:

    Formation of the Chromen-4-Imine Core: This step involves the condensation of a suitable aldehyde with a chromen-4-one derivative under basic conditions to form the chromen-4-imine core.

    Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced through a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the chromen-4-imine core.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the intermediate compound through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry:

  • Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-IMINE involves its interaction with specific molecular targets and pathways. The benzodioxole and dimethoxyphenyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • (4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-IMINE shares structural similarities with other chromen-imine derivatives, such as:
    • (4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE
    • (4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-IMINE

Uniqueness:

  • The presence of both benzodioxole and dimethoxyphenyl groups in (4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-IMINE imparts unique chemical properties, such as enhanced stability and specific biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H19NO5

Molecular Weight

401.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)chromen-4-imine

InChI

InChI=1S/C24H19NO5/c1-26-16-8-9-18(23(12-16)27-2)25-19-13-22(30-20-6-4-3-5-17(19)20)15-7-10-21-24(11-15)29-14-28-21/h3-13H,14H2,1-2H3

InChI Key

PDLQDMWAWKRIML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=C2C=C(OC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.